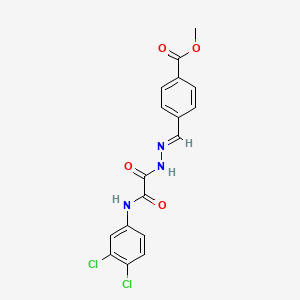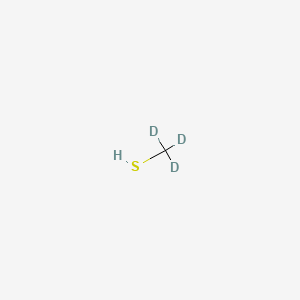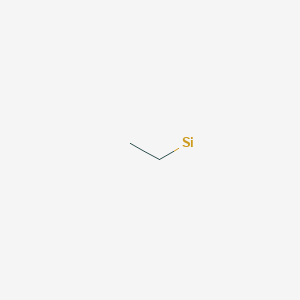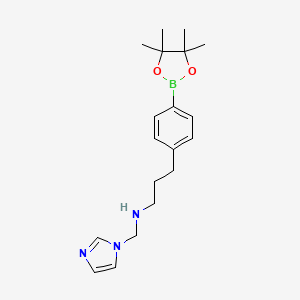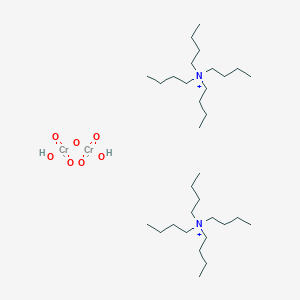
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium is a complex compound that falls under the category of acids generated from chromium trioxide and their oligomers. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
The preparation of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the reaction of chromium trioxide with water. This reaction leads to the spontaneous generation of chromic acid, dichromic acid, and their oligomers . The reaction conditions typically involve controlled temperature and pH to ensure the stability and purity of the compound.
Análisis De Reacciones Químicas
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical and synthetic processes. In biology and medicine, it is studied for its potential use in cancer treatment due to its carcinogenic properties . In the industry, it is used in the production of pigments, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its interaction with cellular components, leading to oxidative stress and DNA damage. This compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is unique compared to other similar compounds like chromic acid and dichromic acid. While all these compounds are generated from chromium trioxide, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has distinct structural features that contribute to its specific chemical and biological properties .
Similar compounds include:
- Chromic acid
- Dichromic acid
- Oligomers of chromic acid and dichromic acid
Propiedades
Fórmula molecular |
C32H74Cr2N2O7+2 |
|---|---|
Peso molecular |
702.9 g/mol |
Nombre IUPAC |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2Cr.2H2O.5O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;2*1H2;;;;;/q4*+1;;;;;;;/p-2 |
Clave InChI |
WUHSSDCFXDLYJA-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
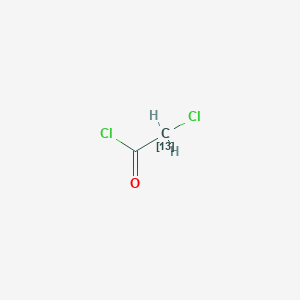

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
